molecular formula C18H20N4O2 B1240416 (4-Benzyl-piperazin-1-yl)-(4-nitro-benzylidene)-amine

(4-Benzyl-piperazin-1-yl)-(4-nitro-benzylidene)-amine

Cat. No. B1240416
M. Wt: 324.4 g/mol
InChI Key: IFTHHVIKAXMTQT-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-nitrophenyl)-N-[4-(phenylmethyl)-1-piperazinyl]methanimine is a C-nitro compound.

Scientific Research Applications

Anti-HIV Activity

Compounds related to (4-Benzyl-piperazin-1-yl)-(4-nitro-benzylidene)-amine have been explored for their potential anti-HIV properties. For instance, derivatives of 2-Amino-1-[4-(1-benzyl-2-ethyl-4-nitro-1H-imidazol-5-yl)piperazin-1-yl]ethanone have been synthesized and evaluated for anti-HIV-1 and anti-HIV-2 activity, showing promise as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Crystal Structure and Properties

The crystal structure and properties of similar compounds have been studied. For example, the picrate salt of a piperazine-supported amine with a benzhydryl substituent has been characterized, providing insights into molecular interactions and conformations (Betz et al., 2011).

Anti-Tuberculosis Activity

Derivatives of 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide, closely related to the query compound, have been synthesized and shown to have significant anti-tuberculosis activity. Modifications to increase bioavailability while retaining strong activity have been a focus of this research (Tangallapally et al., 2006).

Luminescent Properties

Studies have also been conducted on the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents. These studies are important for developing fluorescent probes and sensors (Gan et al., 2003).

properties

Product Name

(4-Benzyl-piperazin-1-yl)-(4-nitro-benzylidene)-amine

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

(E)-N-(4-benzylpiperazin-1-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C18H20N4O2/c23-22(24)18-8-6-16(7-9-18)14-19-21-12-10-20(11-13-21)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2/b19-14+

InChI Key

IFTHHVIKAXMTQT-XMHGGMMESA-N

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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